7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a chemical compound with the molecular formula C7H6N6. It is a derivative of triazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities[_{{{CITATION{{{2{A Versatile Method for the Synthesis of 7-Aminoazolo [1,5-](https://linkspringercom/article/101134/S0012500822600304){{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves cyclocondensation reactions[_{{{CITATION{{{2{A Versatile Method for the Synthesis of 7-Aminoazolo [1,5-](https://link.springer.com/article/10.1134/S0012500822600304). One common method is the reaction of aminoazoles with (ethoxymethylidene)malononitrile under specific conditions[{{{CITATION{{{2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product[{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors[_{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-. The choice of reactor type depends on factors such as production volume, cost efficiency, and safety considerations. The process is designed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia[_{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions[_{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-.
Biology: : The compound has shown potential as an antiviral and antidiabetic agent[_{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-. Its derivatives are being explored for their biological activity and therapeutic potential.
Medicine: : Research is ongoing to evaluate its efficacy in treating various diseases, including viral infections and diabetes[_{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-.
Industry: : The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals[_{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-.
Mechanism of Action
The mechanism by which 7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being targeted.
Comparison with Similar Compounds
7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is compared with other similar compounds, such as 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitrile and 5-Methyl-7-amino-s-triazolo[1,5-a]pyrimidine[_{{{CITATION{{{2{A Versatile Method for the Synthesis of 7-Aminoazolo [1,5-](https://link.springer.com/article/10.1134/S0012500822600304)[{{{CITATION{{{3{5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine - NIST Chemistry WebBook](https://webbook.nist.gov/cgi/cbook.cgi?ID=C33376964). These compounds share structural similarities but may differ in their biological activity and applications[{{{CITATION{{{2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-.
Properties
IUPAC Name |
7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c1-4-5(2-8)6(9)13-7(12-4)10-3-11-13/h3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYSNUIRGHCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175801 | |
Record name | 7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030419-74-9 | |
Record name | 7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1030419-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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